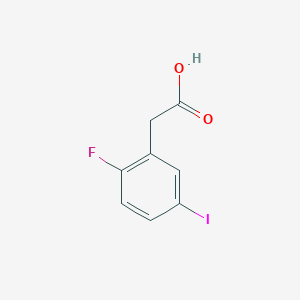

2-(2-fluoro-5-iodophenyl)acetic acid

Description

Properties

IUPAC Name |

2-(2-fluoro-5-iodophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FIO2/c9-7-2-1-6(10)3-5(7)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULLUTVRMLHPLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)CC(=O)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FIO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-fluoro-5-iodophenyl)acetic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-fluorobenzoic acid with 5-fluoro-2-iodobenzoic acid under mild reaction conditions. This method is particularly suitable for industrial production due to its simplicity, high yield, and purity . Another method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Chemical Reactions Analysis

2-(2-fluoro-5-iodophenyl)acetic acid undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, forming 2-(2-fluorophenyl)acetic acid.

Substitution: The iodine atom can be substituted with other functional groups using reagents such as palladium catalysts.

Photolysis: In the presence of carbon tetrachloride, it undergoes photolysis to form the corresponding chloro compound.

Scientific Research Applications

2-(2-fluoro-5-iodophenyl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-fluoro-5-iodophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and iodine atoms on the benzene ring enhance its binding affinity to these targets, leading to various biological effects . The compound can also undergo metabolic transformations, resulting in the formation of active metabolites that exert their effects through different pathways.

Comparison with Similar Compounds

Substituent Variations in Fluorinated Phenylacetic Acids

The following table compares 2-(2-fluoro-5-iodophenyl)acetic acid with analogs differing in substituent type, position, or additional functional groups:

Electronic and Steric Effects

- Halogen Substitution : The iodine atom in 2-(2-fluoro-5-iodophenyl)acetic acid provides significant steric hindrance and polarizability compared to bromine or chlorine analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid) . This enhances binding affinity in receptor-ligand interactions.

- Electron-Withdrawing Groups: Nitro (NO₂) or cyano (CN) substituents (e.g., 2-Fluoro-5-nitrophenylacetic acid) increase the acidity of the acetic acid group (pKa ~2–3) compared to methyl- or methoxy-substituted derivatives (pKa ~4–5) .

- Hydrogen-Bonding Capacity : Hydroxyl or methoxy groups (e.g., 2-(3,4-Difluoro-5-hydroxyphenyl)acetic acid) facilitate crystal packing via intermolecular hydrogen bonds, critical for solid-state stability .

Research Findings and Practical Considerations

Crystallographic Behavior

- 2-(3-Bromo-4-methoxyphenyl)acetic acid forms centrosymmetric hydrogen-bonded dimers (R₂²(8) motif) in the crystal lattice, a feature critical for its stability in solid-state formulations .

- Steric effects from iodine in 2-(2-fluoro-5-iodophenyl)acetic acid may disrupt such packing, necessitating co-crystallization strategies for optimal bioavailability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-fluoro-5-iodophenyl)acetic acid, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via halogenation and functional group modification. A common approach involves iodination of a fluorophenylacetic acid precursor using iodine monochloride (ICl) in acetic acid under controlled temperatures (40–60°C). Optimization includes adjusting stoichiometric ratios (e.g., ICl:substrate = 1.2:1) and reaction time (12–24 hours) to minimize byproducts like di-iodinated species. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) is critical .

Q. How can researchers validate the structural integrity of 2-(2-fluoro-5-iodophenyl)acetic acid using spectroscopic techniques?

- Methodological Answer :

- NMR : H NMR should show characteristic signals: a singlet for the acetic acid methylene group (~3.6 ppm) and aromatic protons split by fluorine coupling (e.g., doublets or triplets in the 7.0–8.0 ppm range). F NMR typically reveals a singlet near -110 ppm .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 323.970 (CHFIO) .

- IR : Strong absorption bands for carboxylic acid (-COOH, ~1700 cm) and C-I bonds (~500 cm) .

Q. What crystallographic methods are suitable for determining the solid-state structure of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) is standard. Crystals grown via slow evaporation (e.g., in ethanol) should exhibit orthorhombic symmetry (space group Pbca) with hydrogen-bonded carboxylic acid dimers. Thermal ellipsoid plots and Hirshfeld surface analysis reveal intermolecular interactions, such as C-H⋯O and halogen bonding .

Advanced Research Questions

Q. How does the electronic environment of the fluorine and iodine substituents influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing fluorine at the ortho position activates the aromatic ring for electrophilic substitution, while the iodine at para serves as a directing group. Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can map frontier molecular orbitals to predict sites for Suzuki-Miyaura coupling. Experimental validation involves reacting the compound with boronic acids (Pd(PPh), KCO, DMF/HO) to yield biaryl derivatives .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated phenylacetic acid derivatives?

- Methodological Answer : Discrepancies in IC values or receptor binding may arise from assay conditions (e.g., pH, solvent polarity). Systematic meta-analysis should compare:

- Solvent Effects : Activity in DMSO vs. aqueous buffers.

- Enantiomeric Purity : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) to isolate enantiomers and test separately .

- Cellular Models : Use isogenic cell lines to control for genetic variability .

Q. How can computational modeling predict the compound’s interactions with biomolecular targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) model binding to enzymes like cyclooxygenase-2 (COX-2). Parameterize iodine using the CHARMM General Force Field. Key steps:

- Prepare the ligand (optimize geometry at HF/6-31G* level).

- Simulate binding free energy (MM-PBSA) to rank affinity vs. known inhibitors .

Q. What role does the compound play in materials science, particularly in designing fluorescent probes?

- Methodological Answer : The iodine atom enhances spin-orbit coupling, making the compound a candidate for phosphorescent materials. Synthesize europium(III) or iridium(III) complexes and measure photoluminescence quantum yields (PLQY) using integrating sphere setups. Time-resolved fluorescence spectroscopy (nanosecond pulses) quantifies triplet-state lifetimes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.